molecular formula C16H19N3O3 B7842443 N-{6-[(3-hydroxypropyl)amino]pyridin-3-yl}-2-methoxybenzamide

N-{6-[(3-hydroxypropyl)amino]pyridin-3-yl}-2-methoxybenzamide

Cat. No.: B7842443
M. Wt: 301.34 g/mol
InChI Key: DXPSXJYNPVTBSV-UHFFFAOYSA-N
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Description

N-{6-[(3-hydroxypropyl)amino]pyridin-3-yl}-2-methoxybenzamide is a compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-[(3-hydroxypropyl)amino]pyridin-3-yl}-2-methoxybenzamide typically involves the reaction of 6-amino-3-pyridinol with 3-chloropropanol to form the intermediate 6-[(3-hydroxypropyl)amino]pyridin-3-ol. This intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{6-[(3-hydroxypropyl)amino]pyridin-3-yl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{6-[(3-hydroxypropyl)amino]pyridin-3-yl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of microbial cells by interfering with their cell wall synthesis or protein function . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds such as 2-aminopyridine and 3-hydroxypyridine share structural similarities with N-{6-[(3-hydroxypropyl)amino]pyridin-3-yl}-2-methoxybenzamide.

    Benzamide Derivatives: Compounds like 2-methoxybenzamide and 3-chlorobenzamide have similar functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[6-(3-hydroxypropylamino)pyridin-3-yl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-22-14-6-3-2-5-13(14)16(21)19-12-7-8-15(18-11-12)17-9-4-10-20/h2-3,5-8,11,20H,4,9-10H2,1H3,(H,17,18)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPSXJYNPVTBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CN=C(C=C2)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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